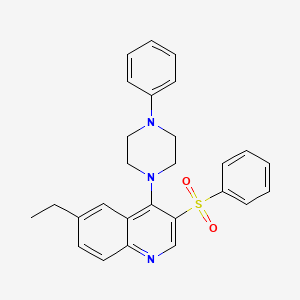
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. The compound has been shown to have a high affinity for specific receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. In addition, it has been shown to have neuroprotective effects, which may be due to its ability to bind to specific receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its potential use as a chemotherapeutic agent and a treatment for neurodegenerative diseases. In addition, the compound has been shown to have a high affinity for specific receptors in the brain, which may make it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for cancer and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, future research could focus on developing new analogs of the compound with improved efficacy and reduced toxicity. Finally, the compound's potential as a tool for studying specific receptors in the brain could be further explored.
Métodos De Síntesis
The synthesis of 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline involves the reaction of 6-ethyl-3-(phenylsulfonyl)quinoline with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a significant inhibitory effect on the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. In addition, it has been shown to have neuroprotective effects, and it has been proposed as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-21-13-14-25-24(19-21)27(26(20-28-25)33(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)22-9-5-3-6-10-22/h3-14,19-20H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQXLXREFXTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

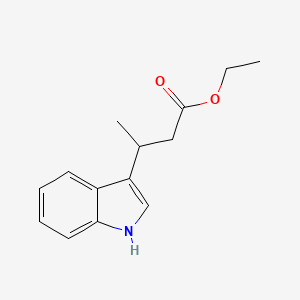
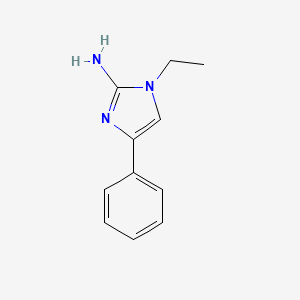

![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)
![6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618771.png)
![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)
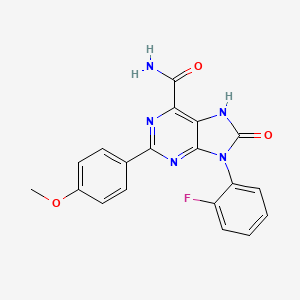


![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)
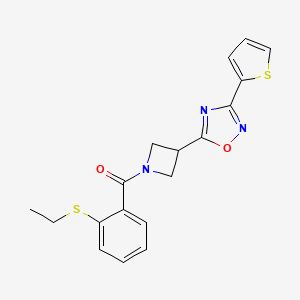
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)